1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-
Description
The compound 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- is a benzimidazole derivative characterized by a hydroxylmethyl group at the 2-position and a phenoxyethyl substituent at the 1-position. This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and development due to the benzimidazole scaffold’s versatility in binding biological targets .
Key physical properties of the parent compound, 1H-Benzimidazole-2-methanol, include a melting point of 170–175°C, a boiling point of 268.75°C (estimated), and moderate lipophilicity (logP ≈ 2.58) .
Properties
IUPAC Name |
[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-9-8-15(3)12-19(16)24-11-10-22-18-7-5-4-6-17(18)21-20(22)13-23/h4-9,12,14,23H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELAYOLXTUUOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145001 | |
| Record name | 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853752-65-5 | |
| Record name | 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853752-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl halide.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further modify the benzimidazole core or the phenoxyethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Several studies have highlighted the potential of benzimidazole derivatives in cancer treatment. For instance, a series of N-alkylated 1H-benzimidazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. Compound 2g exhibited an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating strong activity compared to other derivatives . The mechanism often involves interference with tubulin polymerization, a critical process in cell division .
2. Antimicrobial Properties
Benzimidazole derivatives have also shown promising antimicrobial activity. A study reported that certain compounds displayed minimal inhibitory concentrations (MIC) as low as 4 μg/mL against Staphylococcus aureus and methicillin-resistant strains . These compounds can disrupt bacterial cell walls or inhibit essential enzymes, making them effective against a range of pathogens.
3. Antiparasitic Effects
Research indicates that benzimidazole derivatives possess significant antiparasitic properties. For example, new hydrazones derived from benzimidazole exhibited potent anthelmintic activity against Trichinella spiralis larvae . The ability of these compounds to interfere with tubulin polymerization is crucial for their antiparasitic action.
Comparative Data Table
Mechanism of Action
The mechanism of action for 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to specific sites, potentially inhibiting or activating biological pathways. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Functional Group Variations at the 2-Position
- 2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39): The replacement of the hydroxymethyl group with a chloromethyl group increases electrophilicity, enabling nucleophilic substitution reactions. This enhances utility in synthesizing alkylated derivatives but may reduce metabolic stability due to higher reactivity .
Benzimidazole-2-carboxylic Acids (40–46) :
Oxidation of the hydroxymethyl group yields carboxylic acids, which exhibit stronger acidity (pKa ~4–5) and ionic character. This modification is advantageous for salt formation but may limit blood-brain barrier penetration .- Key difference : The hydroxymethyl group in the target compound balances polarity and lipophilicity, making it more suitable for oral bioavailability.
Substitutions at the 1-Position
- 1-Methyl-2-(methylthio)-1H-benzimidazole (3a): The methylthio group at the 2-position enhances lipophilicity (logP ≈ 3.1), while the 1-methyl group reduces steric hindrance. Such compounds are often explored for antimicrobial activity .
- 1-Benzyl-2-phenyl-1H-benzimidazoles: Bulky aryl groups at both 1- and 2-positions (e.g., 1-benzyl-2-phenyl) improve thermal stability but may hinder solubility. These derivatives are studied for analgesic properties . Key difference: The target compound’s phenoxyethyl group offers a flexible linker, possibly improving conformational adaptability for receptor binding.
Halogen and Sulfur-Containing Derivatives
- The methoxyphenyl group contributes to π-π stacking interactions . Key difference: The target compound lacks halogens but incorporates a branched alkylphenoxy group, which may reduce toxicity risks associated with halogenated compounds.
- 5-Methyl-2-(phenethylthio)-1H-benzimidazole (637322-86-2): The thioether linkage improves resistance to oxidation compared to ethers. Phenethylthio groups are associated with enhanced binding to sulfur-recognizing enzymes . Key difference: The target compound’s ether linkage (phenoxyethyl) offers metabolic stability advantages over thioethers, which are prone to enzymatic oxidation.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1H-Benzimidazole derivatives are a significant class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- has garnered attention due to its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various alkyl and aryl groups. The structural characterization is often performed using techniques such as NMR spectroscopy, FTIR, and mass spectrometry to confirm the molecular structure and purity of the synthesized compounds .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported at 8 µg/mL and 4 µg/mL respectively . Additionally, it has demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
Anticancer Activity
Research indicates that certain benzimidazole derivatives exhibit antiproliferative effects against cancer cell lines. In particular, compounds similar to 1H-Benzimidazole-2-methanol have been evaluated for their cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), showing promising results in inhibiting cell proliferation .
The biological activity of 1H-Benzimidazole-2-methanol is attributed to its ability to interact with specific molecular targets within microbial cells. It may inhibit nucleic acid synthesis or interfere with protein synthesis, leading to cell death in susceptible organisms . The precise molecular mechanisms are still under investigation but may involve binding to enzymes or receptors critical for microbial survival.
Study 1: Antimicrobial Efficacy
In a comparative study, 1H-Benzimidazole-2-methanol was tested alongside standard antibiotics. The results indicated that while it was less potent than amikacin against certain bacterial strains, it still exhibited effective antimicrobial properties, particularly in resistant strains .
Study 2: Anticancer Potential
Another study focused on the antiproliferative effects of benzimidazole derivatives on cancer cell lines. The results revealed that compounds structurally similar to 1H-Benzimidazole-2-methanol displayed significant cytotoxicity with LC50 values comparable to established chemotherapeutics .
Data Tables
Q & A
Q. How can researchers align their work on benzimidazole derivatives with existing pharmacological theories?
- Methodological Answer : Link studies to frameworks such as:
- Bioisosterism : Design derivatives mimicking natural nucleotides (e.g., replacing ribose with benzimidazole) to exploit DNA interaction mechanisms .
- Receptor-ligand interaction models : Use crystallographic data of target proteins (e.g., tubulin) to rationalize substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
